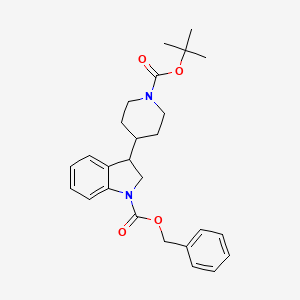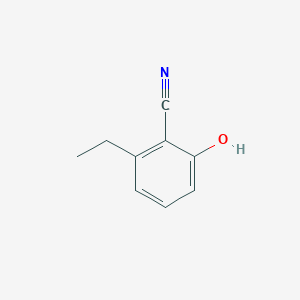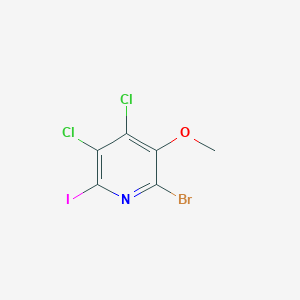![molecular formula C12H17BN2O2 B1375737 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole CAS No. 1487353-22-9](/img/structure/B1375737.png)
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole
Overview
Description
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole is a useful research compound. Its molecular formula is C12H17BN2O2 and its molecular weight is 232.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Density Functional Theory (DFT) Studies : A study by Liao et al. (2022) focused on synthesizing a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure through various spectroscopies and X-ray diffraction. DFT calculations aligned with X-ray diffraction results, emphasizing the compound's structural insights (Liao, X. Liu, Y.-Z. Wang, & Z. Zhou, 2022).
Nucleophilic Substitution Reaction and Crystallographic Analysis : Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via nucleophilic substitution. The compound's structure was confirmed using various spectroscopic techniques and X-ray diffraction. DFT studies provided further insights into the molecular structure and electrostatic potential (Z. Yang, P.-Y. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, & C.-S. Zhao, 2021).
Synthesis of Intermediates and Biological Activity
Intermediate in Biologically Active Compounds : Kong et al. (2016) reported the synthesis of a compound related to 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole as an important intermediate in biologically active compounds like crizotinib. This highlights the role of such compounds in the synthesis of pharmaceuticals (D. Kong, Y. Zhang, T. Xu, Y. Zhou, P. Zheng, & S. Xu, 2016).
Antiviral Properties and DHODH Inhibition : Munier-Lehmann et al. (2015) explored derivatives of pyrazoles, including this compound, for their antiviral properties. They identified a derivative that inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway, showing its potential in antiviral drug development (H. Munier-Lehmann, M. Lucas-Hourani, S. Guillou, O. Helynck, G. Zanghi, A.-C. Noel, F. Tangy, P. Vidalain, & Y. Janin, 2015).
Applications in Material Science
- Luminescent Properties in Polymer Synthesis : Cheon et al. (2005) synthesized copolymers using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, showcasing its application in creating materials with specific luminescent properties. This underscores the compound's significance in advanced material science (C. Cheon, S.-H. Joo, K. Kim, J.‐Il Jin, H. Shin, & Y. R. Kim, 2005).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that similar compounds participate in transesterification reactions .
Biochemical Pathways
Related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and activin a signalling inhibitors .
Result of Action
It’s known that similar compounds have been used in the synthesis of biologically active compounds .
Biochemical Analysis
Biochemical Properties
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boron atom in the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic changes within the cell . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, which are critical for assessing its safety and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, altered metabolic processes, and potential organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The study of these pathways is essential for understanding the compound’s pharmacokinetics and potential metabolic liabilities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization is crucial for elucidating the molecular mechanisms underlying its effects.
Properties
IUPAC Name |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h8-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUABVIPTWGKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)





![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)



![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
